Boc-5-aminopentanoic N-hydroxysuccinimide ester is a chemical compound characterized by its unique structure and reactivity. It is derived from Boc-5-aminopentanoic acid, which features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a terminal carboxylic acid. This compound is primarily utilized in peptide synthesis and bioconjugation due to its ability to form stable amide bonds with primary amines.
Boc-5-aminopentanoic N-hydroxysuccinimide ester is synthesized from Boc-5-aminopentanoic acid through the reaction with N-hydroxysuccinimide in the presence of coupling reagents. Its chemical identity is confirmed by its CAS number, 27219-07-4, and it is commercially available from various chemical suppliers .
This compound falls under the category of N-hydroxysuccinimide esters, which are known for their reactivity towards primary amines, making them valuable in bioconjugation and peptide synthesis applications. Boc-5-aminopentanoic N-hydroxysuccinimide ester can be classified as an active ester due to its ability to facilitate the formation of amide bonds .
The synthesis of Boc-5-aminopentanoic N-hydroxysuccinimide ester typically involves a one-pot reaction that combines Boc-5-aminopentanoic acid with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This method allows for the efficient formation of the NHS ester while minimizing by-products.
Boc-5-aminopentanoic N-hydroxysuccinimide ester has a molecular formula of and a molecular weight of 217.26 g/mol. The structure consists of a pentanoic acid backbone with a Boc-protected amino group and an NHS moiety.
Boc-5-aminopentanoic N-hydroxysuccinimide ester primarily participates in reactions with primary amines to form stable amide bonds. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide as a by-product.
The mechanism involves several key steps:
This process is crucial in peptide synthesis and bioconjugation techniques where precise modifications are required .
Boc-5-aminopentanoic N-hydroxysuccinimide ester is utilized in various scientific applications:
The synthesis of Boc-5-aminopentanoic NHS ester primarily employs carbodiimide-based activation, leveraging reagents like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method activates the carboxyl group of Boc-5-aminopentanoic acid, forming an unstable O-acylisourea intermediate that reacts with N-hydroxysuccinimide (NHS) to yield the stable NHS ester [2] [8]. The reaction proceeds optimally in anhydrous organic solvents (e.g., DMF or DCM) for DCC, while EDC allows aqueous compatibility with NHS co-activation [5] [6].
Critical parameters include:
Table 1: Optimization Parameters for Carbodiimide-Mediated Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 4.5–6.5 | >90% conversion at pH 6.5 |
EDC:NHS Ratio | 1.2:1.5 | Prevents O-acylisourea decay |
Reaction Time | 2–4 hours | <5% hydrolysis byproduct |
Solvent | Anhydrous DMF (DCC) | Minimizes competing hydrolysis |
Electrochemical studies confirm near-quantitative carboxyl activation within 20 minutes using EDC, with NHS ester formation completing within 1–2 hours [6].
While less common than carbodiimide methods, halophosphoric acid esters (e.g., phosphorus oxychloride) offer an alternative pathway. This approach involves generating a reactive mixed anhydride between Boc-5-aminopentanoic acid and the phosphorus reagent, which subsequently reacts with NHS [6]. Key advantages include:
However, stringent anhydrous conditions are required due to moisture sensitivity. Yields typically trail carbodiimide methods by 15–20%, with challenges in byproduct removal [6].
Solution-phase synthesis dominates industrial-scale production of Boc-5-aminopentanoic NHS ester, permitting high reactant concentrations and straightforward purification via crystallization [5]. Disadvantages include solvent waste and extended reaction times.
Solid-phase synthesis employs Wang or carboxyl-functionalized resins for acid immobilization. NHS ester formation occurs on-resin, followed by cleavage to release the product. Benefits include:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Criterion | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram | Milligram to gram |
Purity | >95% after crystallization | 85–90% (requires HPLC polish) |
Reaction Time | 6–12 hours | 2–4 hours per step |
Orthogonal Protection | Limited by solvent compatibility | Compatible with Fmoc chemistry |
Solid-phase routes are ideal for synthesizing derivatives with acid-sensitive functional groups but face resin-loading limitations [3] [5].
The tert-butoxycarbonyl (Boc) group in Boc-5-aminopentanoic NHS ester is cleaved via acidolysis, forming tert-butyl cations and CO₂. Kinetics vary significantly with acid strength and temperature:
Table 3: Deprotection Kinetics Under Acidic Conditions
Acid System | Temperature | Time (min) | Byproducts |
---|---|---|---|
TFA/DCM (1:1) | 25°C | 30 | <5% tert-butylated adducts |
HCl/Dioxane (4M) | 25°C | 120–360 | Isobutylene oligomers |
ZnBr₂/MeNO₂ | 0°C | 10 | Negligible |
Electron-donating substituents slow deprotection, while polar solvents accelerate it. NMR studies confirm complete deprotection without NHS ester cleavage using mild acids (e.g., 1% TFA) [4] [7].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6